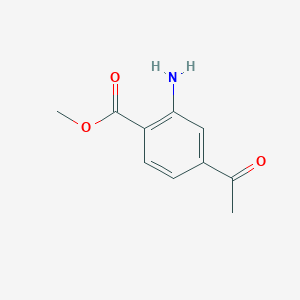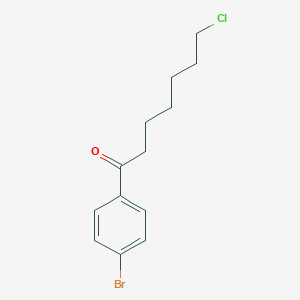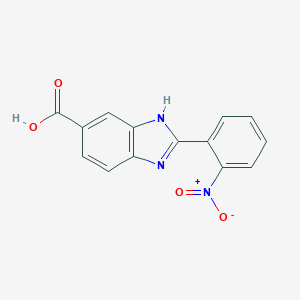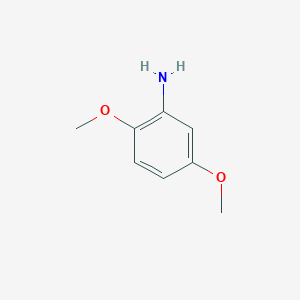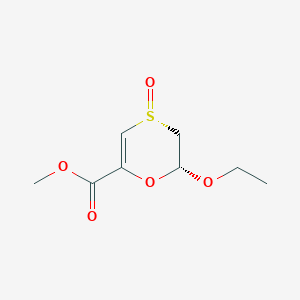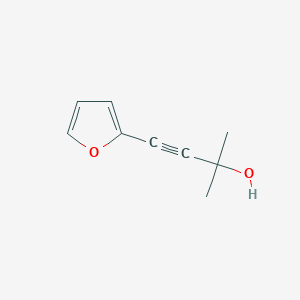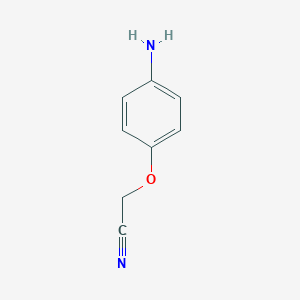
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one is a chemical compound that belongs to the class of morpholine derivatives. It is also known as MP-10 and is commonly used in scientific research for its potential therapeutic properties.
Mechanism Of Action
The exact mechanism of action of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one is not fully understood. However, it has been suggested that it may act as a free radical scavenger and may also modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of arthritis. Additionally, it has been found to improve cognitive function and reduce neuronal damage in animal models of ischemic brain injury.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for the study of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one. One potential direction is to further investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of new derivatives of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one with improved therapeutic properties is another potential future direction.
Synthesis Methods
The synthesis of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propan-2-amine in the presence of hydrochloric acid and sodium triacetoxyborohydride. The resulting product is then treated with morpholine in the presence of acetic anhydride and triethylamine to yield (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one.
Scientific Research Applications
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit neuroprotective effects against ischemic brain injury and has been shown to improve cognitive function in animal models. Additionally, it has been studied for its potential anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.
properties
CAS RN |
175226-77-4 |
|---|---|
Product Name |
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one |
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)6-4-12-8(10)7(9-6)11-3/h5-7,9H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
NCTVKRRGVZMFGA-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)[C@@H](N1)OC |
SMILES |
CC(C)C1COC(=O)C(N1)OC |
Canonical SMILES |
CC(C)C1COC(=O)C(N1)OC |
synonyms |
2-Morpholinone,3-methoxy-5-(1-methylethyl)-,(3S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)
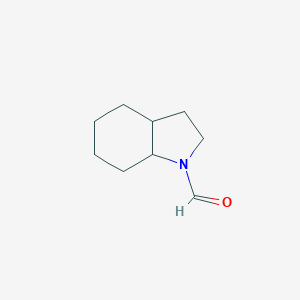
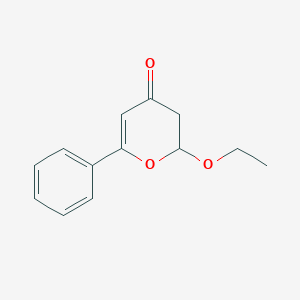
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)
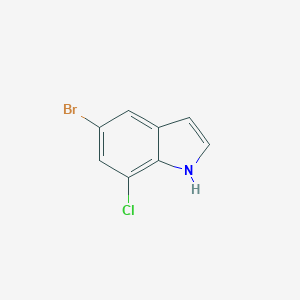
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
